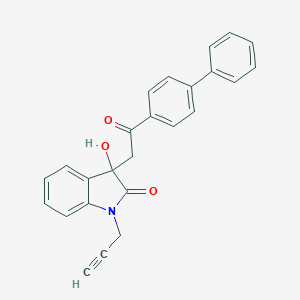
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiadiazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress in cells.
Biochemical and Physiological Effects
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. Additionally, this compound has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potent antitumor activity against several cancer cell lines. Additionally, this compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that can be explored with regards to the use of 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One potential direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in cells. Additionally, this compound can also be further explored for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more efficient synthesis methods for this compound can also be explored to increase its availability for further research.
Méthodes De Synthèse
The synthesis of 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with 4-aminobenzamide in the presence of N,N-dimethylformamide to yield the final product. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Formule moléculaire |
C18H19N3O3S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H19N3O3S/c1-4-23-13-8-12(9-14(10-13)24-5-2)18(22)19-16-11(3)6-7-15-17(16)21-25-20-15/h6-10H,4-5H2,1-3H3,(H,19,22) |
Clé InChI |
CUFVGWKEDVFTGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)OCC |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)
